Home > Products > Screening Compounds P37552 > N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide - 1170287-97-4

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Catalog Number: EVT-2782724
CAS Number: 1170287-97-4
Molecular Formula: C16H12BrN3O2
Molecular Weight: 358.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Based on the available literature, the primary application of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide appears to be as a synthetic intermediate or precursor for developing other biologically active compounds. [, , , , , , , , , , ]

The 1,3,4-oxadiazole core, present in this compound, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities like antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. [, , , , , , ] The presence of the 3-bromophenyl and phenylacetamide substituents could potentially modulate its physicochemical properties and biological activity.

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

  • Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, were investigated as potential alkaline phosphatase inhibitors []. Notably, compound 6i within this series demonstrated potent inhibitory activity with an IC50 value of 0.420 μM [].

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides

  • Compound Description: These compounds, with the general structure N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides (4a-d), were synthesized through the reaction of (E)-2-aroylmethyl-3-(2-furyl) acrylohydrazides with tosylisocyanate [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

  • Compound Description: These derivatives, characterized by the general structure N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine (5a-h), were synthesized and evaluated for their in vitro anticancer activity []. Notably, these compounds exhibited selectivity towards liver cancer, with the most potent compound demonstrating an IC50 value of 2.46 μg/mL [].

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides

  • Compound Description: These compounds, with the general structure N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides, served as precursors for synthesizing a series of pyridine derivatives evaluated for antibacterial and antifungal activities []. Some compounds in this series, namely DK-IB, DK-IC, DK-IG, and DK-IH, exhibited promising antifungal activity compared to the reference drug ketoconazole [].

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

  • Compound Description: These compounds, represented by the general structure 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole, were synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities []. Compounds 6c, 6d, and 6e within this series demonstrated potent biological activity and favorable interactions with the antitubercular receptor H37R in molecular docking studies [].

Properties

CAS Number

1170287-97-4

Product Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.195

InChI

InChI=1S/C16H12BrN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)

InChI Key

WNVUAVJSKZJDAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.